molecular formula C7H4IN3O2 B3042983 6-Iodo-3-nitroimidazo[1,2-a]pyridine CAS No. 690258-23-2

6-Iodo-3-nitroimidazo[1,2-a]pyridine

カタログ番号: B3042983
CAS番号: 690258-23-2
分子量: 289.03 g/mol
InChIキー: VJONIPFOBPBPTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Iodo-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 6th position and a nitro group at the 3rd position on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C7H4IN3O2 and a molecular weight of 289.03 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine typically involves the iodination and nitration of imidazo[1,2-a]pyridine. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent and nitric acid for nitration . The reaction conditions often include room temperature and the use of acetonitrile as the solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

6-Iodo-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Nitric Acid: Used for nitration reactions.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the substituent introduced.

    Reduction Products: 6-Iodo-3-aminoimidazo[1,2-a]pyridine.

科学的研究の応用

Pharmacological Applications

Imidazo[1,2-a]pyridine derivatives, including 6-Iodo-3-nitroimidazo[1,2-a]pyridine, have been investigated for their potential in treating various diseases due to their broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of imidazo[1,2-a]pyridine derivatives demonstrated potent antibacterial activity against Mycobacterium species, indicating their potential as new antimicrobial agents .
  • Antitubercular Activity : Recent studies have identified imidazo[1,2-a]pyridine analogues as promising candidates against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB). High-throughput screening revealed several compounds with minimum inhibitory concentrations (MICs) as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain . The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly enhance their antitubercular efficacy.
  • Cholinesterase Inhibition : The cholinesterase inhibitory activity of imidazo[1,2-a]pyridines has been well documented. For instance, derivatives bearing specific side chains exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC50 values in the micromolar range . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies:

  • Metal-Free Synthesis : Recent advancements highlight eco-friendly protocols for synthesizing imidazo[1,2-a]pyridines without metal catalysts. These methods include reactions under mild conditions using iodine as a promoter and have been validated for scale-up synthesis .
  • Functionalization Techniques : The functionalization of imidazo[1,2-a]pyridines through cross-coupling reactions has expanded the scope of these compounds for drug development. Such techniques allow for the introduction of diverse functional groups that can enhance biological activity .

Case Study 1: Antitubercular Activity

A study conducted by Moraski et al. identified several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with remarkable anti-TB activity. The lead compound demonstrated an MIC90 of ≤0.006 μM against Mtb and exhibited a favorable pharmacokinetic profile in vivo . This underscores the potential of this compound derivatives as effective anti-TB agents.

Case Study 2: Cholinesterase Inhibitors

In a comparative study on AChE and BChE inhibitors, several new derivatives were synthesized and tested for their inhibitory effects. Compounds with biphenyl or halogenated phenyl side chains showed superior activity compared to unsubstituted variants, highlighting the importance of structural modifications . The findings suggest that this compound could be optimized further for enhanced cholinesterase inhibition.

類似化合物との比較

Similar Compounds

Uniqueness

6-Iodo-3-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

生物活性

6-Iodo-3-nitroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various strains of tuberculosis and other pathogens. This article provides a detailed exploration of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused nitrogen-containing heterocyclic structure. The presence of iodine and nitro substituents enhances its reactivity and biological activity.

Target Enzymes and Pathways
this compound exhibits its biological effects primarily through interactions with specific enzymes and metabolic pathways. It has been shown to inhibit enzymes crucial for the survival of Mycobacterium tuberculosis (M. tuberculosis), particularly in multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The compound's mechanism involves:

  • Covalent Bonding: It forms covalent bonds with amino acid residues in the active sites of target enzymes, leading to conformational changes that inhibit their activity.
  • Non-Covalent Interactions: These include hydrogen bonding and van der Waals forces that enhance binding affinity to target proteins.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antimicrobial Effective against M. tuberculosis strains, including MDR and XDR variants.
Cytotoxicity Exhibits low cytotoxicity in human liver cells (HepG2) with CC50 > 100 μM.
Cell Signaling Modulation Influences key signaling pathways affecting gene expression related to stress responses and apoptosis.

Research Findings

Several studies have investigated the efficacy of this compound:

  • Antitubercular Activity: Research indicates that this compound significantly inhibits the growth of MDR-TB strains by targeting specific metabolic pathways essential for bacterial survival .
  • Cytotoxicity Studies: In vitro studies show that while it has antimicrobial properties, it maintains a favorable safety profile with minimal cytotoxic effects on human cell lines .
  • Mechanistic Insights: Detailed biochemical analyses reveal that the compound can modulate cellular metabolism by influencing enzyme activity and gene expression .

Case Study 1: Efficacy Against MDR-TB

A study conducted on various strains of M. tuberculosis demonstrated that this compound effectively reduced bacterial load in vitro by over 90% at concentrations lower than those required for conventional treatments .

Case Study 2: Low Cytotoxicity Profile

In a comparative analysis of several nitroimidazole derivatives, this compound exhibited significantly lower cytotoxicity against HepG2 cells compared to other compounds in the same class .

特性

IUPAC Name

6-iodo-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJONIPFOBPBPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-iodoimidazo[1,2-α]pyridine (Intermediate 6, 448 mg, 1.84 mmol) in concentrated sulfuric acid (1.8 mL) at 15° C. was added concentrated nitric acid (0.54 mL) dropwise. After the addition was complete, the reaction mixture was stirred at room temperature for one hour and was poured onto 10 g of ice. The pH of the mixture was adjusted to 4 with aqueous potassium hydroxide solution and the resultant solids were collected by filtration, washed with water and dried. The crude product was recrystallized from dichloromethane/hexanes to afford the title compound. LC/MS 289.8 (M+1).
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
6-Iodo-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 3
6-Iodo-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 4
6-Iodo-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 5
6-Iodo-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 6
6-Iodo-3-nitroimidazo[1,2-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。